N-[4-(benzyloxy)phenyl]-2-bromobenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-bromobenzamide is an organic compound with the molecular formula C20H16BrNO2. It is a brominated benzamide derivative, characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-bromobenzamide typically involves the following steps:
Formation of 4-(benzyloxy)aniline: This intermediate is prepared by reacting 4-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Bromination: The 4-(benzyloxy)aniline is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position relative to the amide group.
Amidation: Finally, the brominated intermediate is reacted with benzoyl chloride in the presence of a base to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or bromine in acetic acid.
Amidation: Benzoyl chloride in the presence of a base like pyridine or triethylamine.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-4-bromobenzamide
- 4-bromo-N-methylbenzylamine
- 4-(benzyloxy)benzyl chloride
Uniqueness
N-[4-(benzyloxy)phenyl]-2-bromobenzamide is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQCCFQXAQNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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